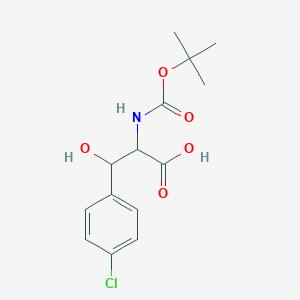

2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid

Descripción

2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid is a Boc-protected amino acid derivative featuring:

- A tert-butoxycarbonyl (Boc) group at the 2-position, serving as a protective moiety for the amino group.

- A 4-chlorophenyl substituent at the 3-position, contributing steric bulk and electronic effects.

- A propionic acid backbone, enabling further functionalization or conjugation.

The compound (CAS: 1807521-04-5) has a molecular formula of C₁₄H₁₈ClNO₅ (calculated) and a purity of 98% . It is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)11(17)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXOTOBWPXEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known to be a derivative of phenylalanine, an essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.

Mode of Action

As a phenylalanine derivative, it may interact with biological systems in a manner similar to phenylalanine. Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage.

Biochemical Pathways

As a phenylalanine derivative, it may be involved in the same biochemical pathways as phenylalanine. Phenylalanine is a precursor for the neurotransmitters tyrosine, dopamine, epinephrine, and norepinephrine, which are involved in various physiological processes such as mood regulation, cognitive function, and the body’s response to stress.

Actividad Biológica

2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid, with a CAS number of 1263093-86-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H18ClNO5

- Molecular Weight : 315.75 g/mol

- Synonyms :

- Phenylalanine, 4-chloro-N-[(1,1-dimethylethoxy)carbonyl]-β-hydroxy-

- 2-((Tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)-3-hydroxypropanoic acid

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : Certain derivatives have been observed to trigger programmed cell death in cancer cells.

- Inhibition of Cell Proliferation : Research indicates that these compounds can impede the growth of tumor cells by interfering with cell cycle progression.

The mechanisms through which this compound exerts its biological effects may include:

- Interaction with Proteins : The compound may bind to specific proteins involved in cell signaling pathways, thereby modulating their activity.

- DNA Interaction : Some studies suggest that similar compounds can interact with DNA, leading to genotoxic effects that hinder cancer cell survival.

Study 1: In Vitro Analysis

A study conducted on the cytotoxic effects of related compounds demonstrated that they significantly reduced the viability of MDA-MB-231 breast cancer cells. The results showed a dose-dependent response, indicating that higher concentrations lead to increased cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This data suggests that the compound may be effective in targeting aggressive cancer types.

Study 2: In Vivo Evaluation

In vivo studies on animal models have also revealed promising results. Administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve both direct cytotoxic effects and modulation of immune responses.

Research Findings

Research surrounding this compound is still emerging. However, preliminary findings suggest it could serve as a potential lead compound for further development into anticancer therapeutics. The following points summarize key findings from various studies:

- Selective Toxicity : Many derivatives have shown selective toxicity towards cancer cells while sparing normal cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, these compounds may enhance overall therapeutic efficacy.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity :

Research has indicated that derivatives of 2-tert-butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid exhibit significant antitumor activity. For example, studies have shown that modifications of this compound can enhance its efficacy against various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis .

Peptide Synthesis :

The Boc protecting group is widely utilized in peptide synthesis. The compound can serve as an intermediate in the synthesis of peptides that mimic natural proteins, which can be crucial for drug development and therapeutic applications. Its ability to stabilize certain amino acid residues makes it valuable for constructing complex peptide structures .

Synthetic Organic Chemistry

Building Block for Complex Molecules :

The compound acts as a versatile building block in organic synthesis. It can be used to introduce the 4-chloro-phenyl group into larger molecular frameworks, facilitating the development of novel compounds with desired biological activities. This application is particularly relevant in the design of pharmaceuticals and agrochemicals .

Chiral Synthesis :

Due to its chiral nature, this compound can be employed in asymmetric synthesis processes. Researchers utilize this compound to produce chiral intermediates that are essential for creating enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Pearson et al., 2001 | Antitumor Activity | Demonstrated that derivatives showed significant cytotoxicity against cancer cell lines. |

| Zigmantas et al., 2022 | Peptide Synthesis | Highlighted the efficiency of Boc-protected amino acids in synthesizing complex peptides. |

| Tetrahedron Letters, 2001 | Synthetic Applications | Discussed the utility of the compound as a building block for synthesizing larger organic molecules. |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-chlorophenyl group distinguishes the target compound from analogs with alternative aromatic substituents:

Key Differences :

Functional Group Modifications

Hydroxy Group Presence/Absence

The 3-hydroxy group in the target compound is absent in many analogs, significantly altering physicochemical properties:

Impact : The hydroxy group may reduce metabolic stability due to susceptibility to oxidation or conjugation reactions.

Ester vs. Acid Derivatives

The target compound’s methyl ester derivative (CAS: N/A) was synthesized as an intermediate in ruthenium complex studies, highlighting its role in organometallic chemistry .

| Derivative | Functional Group | Application |

|---|---|---|

| Propionic acid (target) | -COOH | Direct use in peptide synthesis |

| Methyl ester (e.g., compound 146) | -COOCH₃ | Enhanced lipophilicity for metal coordination |

Stereochemical Variations

Stereochemistry critically influences biological activity and synthetic utility:

Implications :

- Enantiopure synthesis (e.g., R or S configurations) is crucial for drug development, as stereoisomers may exhibit divergent pharmacological profiles.

- The target compound’s stereochemistry (unclear in available data) requires clarification for precise comparisons.

Data Tables

Table 1: Structural and Commercial Comparison

Métodos De Preparación

Multi-step Synthesis via Protected Phenylserine Derivatives

A patent document describes a process for preparing related compounds such as (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which shares structural similarities with the target compound except for the substitution on the phenyl ring. The process involves:

Step 1: Preparation of amino acid ester

The starting material, (2R,3S)-3-phenylisoserine hydrochloride, is reacted with sulfuric acid in absolute ethanol at 45-55°C for 7-8 hours to form the ethyl ester of the amino acid with high conversion (>99.5%) monitored by HPLC.

Step 2: Protection and functional group transformation

The amino group is protected using tert-butoxycarbonyl (Boc) reagents, and the hydroxy group is selectively benzylated or otherwise modified to introduce the benzyloxy or tert-butoxycarbonylamino moieties.

Step 3: Introduction of the 4-chloro substituent

The phenyl ring bearing the 4-chloro substituent can be introduced via substitution on the aromatic ring or by using a suitably substituted starting material such as 4-chlorophenylserine derivatives.

Step 4: Purification

The final compound is isolated by standard purification techniques such as recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.

Asymmetric Transfer Hydrogenation (ATH) Accompanying Dynamic Kinetic Resolution (DKR)

A research article from the Royal Society of Chemistry details a stereoselective synthesis approach for related beta-hydroxy amino acid derivatives using asymmetric transfer hydrogenation (ATH) combined with dynamic kinetic resolution (DKR). Key points include:

Catalysts: Chiral ruthenium-based catalysts (e.g., (R,R)-TsDPEN complexes) are employed at low catalyst loading (0.5 mol%) to achieve high enantioselectivity.

Reaction conditions: The ATH-DKR reaction is carried out in ethyl acetate solvent at room temperature using a formic acid/triethylamine mixture as the hydrogen source.

Optimization: The reaction conditions, including catalyst choice and solvent, are optimized to maximize conversion and diastereomeric ratio (syn:anti), achieving excellent stereoselectivity (>95% ee).

Outcome: The method efficiently converts cyclic imine precursors to the desired beta-hydroxy amino acid derivatives with the Boc protecting group already installed.

Comparative Data from Optimization Studies

| Parameter | Conditions | Result |

|---|---|---|

| Catalyst | (R,R)-TsDPEN (0.5 mol%) | >95% conversion, high ee |

| Solvent | Ethyl acetate | Optimal for ATH-DKR |

| Hydrogen source | Formic acid/triethylamine (5:2) | Effective, mild conditions |

| Temperature | Room temperature | Maintains stereoselectivity |

| Reaction time | Several hours | Complete conversion |

| Diastereomeric ratio (dr) | Syn:anti > 95:5 | High stereoselectivity |

Table 1: Summary of ATH-DKR reaction optimization for beta-hydroxy amino acid derivatives

Summary of Key Research Findings

The multi-step synthesis approach via amino acid ester intermediates allows for high yield and purity of the target compound, with stereochemical control achieved through chiral starting materials and selective protection strategies.

The ATH-DKR method provides an elegant and efficient stereoselective route to beta-hydroxy amino acid derivatives, including those with 4-substituted phenyl groups, under mild conditions with excellent enantiomeric excess.

Both methods are complementary, with the multi-step method suitable for large-scale synthesis and the ATH-DKR approach offering high stereoselectivity and potential for diversification.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-tert-Butoxycarbonylamino-3-(4-chloro-phenyl)-3-hydroxy-propionic acid?

- Methodology : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions with 4-chlorophenyl precursors. Key steps include:

- Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., triethylamine) to protect the amine functionality .

- Hydroxypropionic acid formation : Optimize the stereochemistry of the hydroxy group using chiral catalysts or enzymatic resolution .

- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR (¹H/¹³C) : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), 4-chlorophenyl aromatic signals, and hydroxy proton resonance .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks and detect impurities .

- Melting point analysis : Compare observed values with literature data to assess crystallinity .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Engineering controls : Use fume hoods for weighing and reactions to minimize inhalation risks .

- Decontamination : Wash contaminated skin with water for 15 minutes; use emergency showers for large exposures .

- Storage : Keep in airtight containers at 2–8°C, away from heat/ignition sources to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Approach :

- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–8) using dynamic light scattering (DLS) or nephelometry .

- Temperature effects : Perform solubility studies at 25°C and 37°C to assess thermodynamic stability .

- Crystallography : Single-crystal X-ray diffraction can reveal polymorphic forms affecting solubility .

Q. What strategies optimize the compound’s enantiomeric excess (ee) in asymmetric synthesis?

- Catalytic methods :

- Use chiral oxazaborolidine catalysts for hydroxy group stereocontrol .

- Enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to separate enantiomers .

Q. How does the 4-chlorophenyl substituent influence biological activity in pharmacological assays?

- Structure-activity relationship (SAR) :

- The electron-withdrawing chloro group enhances binding to hydrophobic enzyme pockets (e.g., proteases or kinases) .

- Test analogs with substituents (e.g., Br, CF₃) to compare potency and selectivity in vitro .

- Assay design : Use fluorescence polarization or SPR (surface plasmon resonance) to quantify target binding affinity .

Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they addressed?

- Challenges :

- Exothermic reactions : Implement temperature-controlled reactors to prevent Boc-group degradation .

- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of Boc₂O to amine) and use scavenger resins .

- Process analytics : In-line FTIR or PAT (process analytical technology) monitors reaction progress in real time .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data in cell-based studies be interpreted?

- Troubleshooting steps :

- Cell line validation : Ensure consistent passage numbers and mycoplasma-free cultures .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify off-target effects .

- Metabolic interference : Use LC-MS to detect intracellular degradation products that may alter toxicity profiles .

Experimental Design Considerations

Q. What controls are critical when evaluating this compound’s stability under physiological conditions?

- Control experiments :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.